1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Beschreibung
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU) is a fluorinated pyrimidine nucleoside analog first synthesized in 1987 via condensation of 3,5-dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide with 2,4-bis-O-(trimethylsilyl)-5-ethyluracil, achieving a β-anomer selectivity ratio of 17:1 and a 67% isolated yield after deprotection . FEAU exhibits potent antiviral activity against herpes simplex virus (HSV) types 1 and 2, with in vitro efficacy comparable to acyclovir (ACV), 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-methyluracil (FMAU), and 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodouracil (FIAU) . Its mechanism involves preferential phosphorylation by HSV thymidine kinase (TK), enabling selective inhibition of viral DNA polymerase with minimal host toxicity .
Eigenschaften
IUPAC Name |
5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232433 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83546-42-3 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesis of 2-Deoxy-2-fluoroarabinofuranose
The fluorinated sugar precursor is typically synthesized via nucleophilic substitution of a protected arabinofuranose derivative. For example:
-
Benzoylation : Arabinose is protected with benzoyl groups at the 3- and 5-positions to yield 1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
-
Fluorination : The 2-hydroxyl group is replaced with fluorine using a fluorinating agent (e.g., diethylaminosulfur trifluoride, DAST) in anhydrous conditions.
This step achieves 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose , a stable intermediate for subsequent glycosylation.
Glycosylation with 5-Ethyluracil
The coupling of the fluorinated sugar to 5-ethyluracil requires activation of the uracil base and catalysis to ensure regioselectivity:
-
Silylation of 5-Ethyluracil :
-
Friedel-Crafts Catalyzed Glycosylation :
-
The silylated uracil is reacted with the fluorinated sugar in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).
-
Conditions:
This step forms the β-D-arabinofuranosyl linkage, critical for biological activity.
-
Deprotection and Purification
The benzoyl protecting groups are removed via alkaline hydrolysis:
-
Deprotection : Treatment with sodium methoxide (NaOMe) in methanol cleaves the benzoyl groups, yielding the free sugar-OH groups.
-
Purification :
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts glycosylation efficiency:
| Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Anomer Ratio (β:α) |
|---|---|---|---|---|
| TMSOTf | 100 | 20 | 65 | 4:1 |
| SnCl₄ | 80 | 60 | 45 | 3:1 |
| BF₃·OEt₂ | 90 | 30 | 55 | 3.5:1 |
Data adapted from patent disclosures.
TMSOTf provides superior β-anomer selectivity due to its strong Lewis acidity, which stabilizes the oxocarbenium intermediate during glycosylation.
Role of HMDS
Hexamethyldisilazane (HMDS) serves dual roles:
-
Silylation : Activates the uracil base for nucleophilic attack.
-
Scavenging : Neutralizes residual acids, preventing decomposition of the fluorinated sugar.
Omitting HMDS reduces yields by 30–40%, underscoring its necessity.
Radiolabeled FEAU Synthesis
While the core synthesis applies to non-radiolabeled FEAU, radiochemical variants (e.g., [¹⁸F]FEAU) require additional steps:
-
Radiolabeling : Incorporation of ¹⁸F into the sugar precursor via nucleophilic substitution.
-
Automation : Use of cGMP-compliant modules for clinical-grade production.
For example, 2-[¹⁸F]fluoro-2,3-di-O-benzoylarabinofuranose is conjugated to silylated 5-ethyluracil, followed by deprotection and HPLC purification.
Comparative Analysis of Synthetic Routes
A 1996 Journal of Medicinal Chemistry study evaluated synthetic routes for anti-HBV arabinosyluracil analogues, including FEAU. Key findings:
-
Glycosylation Efficiency : Ethyluracil derivatives exhibited lower reactivity compared to methyl or halide-substituted uracils, necessitating prolonged reaction times.
-
Biological Activity : The 5-ethyl group enhanced antiviral potency against HBV while reducing cytotoxicity.
Challenges and Limitations
-
Anomeric Control : Despite catalytic optimization, minor α-anomer formation (~20%) necessitates chromatographic separation.
-
Scalability : Multi-step protection/deprotection sequences complicate large-scale synthesis.
-
Stability : The fluorinated sugar is prone to hydrolysis under acidic conditions, requiring stringent anhydrous handling .
Analyse Chemischer Reaktionen
2’-Fluor-5-Ethyla-arabinosyluracil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Das Fluoratom in der Arabinosylgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
FEAU has been primarily studied for its antiviral activity, particularly against herpes simplex virus (HSV). In a rabbit model of acute herpetic keratitis, FEAU was compared to acyclovir, a standard antiviral treatment. The results indicated that FEAU significantly reduced the severity of corneal lesions and conjunctivitis without inducing toxicity in treated subjects. The effective dose (ED50) was determined to be between 4.6 to 7 µM, demonstrating its potent antiviral properties .
Chemotherapeutic Potential
In addition to its antiviral applications, FEAU has been investigated for its potential as a chemotherapeutic agent. Studies have shown that it can inhibit the growth of cancer cells by interfering with nucleic acid synthesis. Its efficacy has been tested in various cancer models, showing promise in reducing tumor size and improving survival rates .
Case Studies
- Study on Tumor Growth Inhibition : In a preclinical study involving murine models, FEAU was administered at varying doses. Results indicated a significant reduction in tumor volume compared to control groups receiving no treatment.
- Combination Therapy : Research has also explored the use of FEAU in combination with other chemotherapeutics, enhancing overall efficacy and reducing side effects associated with conventional therapies.
Wirkmechanismus
The mechanism of action of 2’-fluoro-5-ethylarabinosyluracil involves its incorporation into DNA during replication, leading to the inhibition of DNA synthesis and cell proliferation. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts their normal function . This results in the inhibition of tumor cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Analogous Compounds
Structural and Functional Modifications
FEAU belongs to a family of 2'-fluoroarabinosyl pyrimidine nucleosides with substitutions at the 5-position of uracil. Key structural analogs include:
- FMAU (5-methyl) : Enhanced lipophilicity due to the methyl group.
- FIAU (5-iodo) : Increased steric bulk and halogen-mediated interactions.
- FIAC (5-iodocytosine) : Cytosine base with deamination to FIAU in vivo.
- ACV: Acyclic guanosine analog lacking a sugar moiety.
The ethyl group in FEAU balances metabolic stability and lipophilicity, reducing cellular toxicity compared to FIAU and FMAU .
In Vitro Antiviral Activity
| Compound | EC₅₀ (HSV-1) (µM) | EC₅₀ (HSV-2) (µM) | CC₅₀ (Host Cells) (µM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|---|---|
| FEAU | 0.1–0.5 | 0.2–0.7 | >3000 | >6000 |
| FMAU | 0.05–0.3 | 0.1–0.5 | 500–1000 | ~2000 |
| FIAU | 0.02–0.1 | 0.05–0.2 | 50–100 | ~500 |
| ACV | 0.1–0.4 | 0.3–0.8 | >1000 | >2500 |
FEAU’s EC₅₀ values are comparable to ACV and FMAU but higher than FIAU. However, its selectivity index (SI) exceeds FIAU by 12-fold due to negligible cytotoxicity (CC₅₀ >3000 µM) . FIAU’s lower SI stems from mitochondrial toxicity linked to its 5-iodo group .
In Vivo Efficacy
- Systemic HSV Infection (Mouse Model) : FEAU and ACV showed equivalent survival rates (80–90%), while FMAU and FIAU caused toxicity at therapeutic doses .
- Cutaneous HSV Infection (Guinea Pig Model) : FEAU reduced lesion formation by 90%, outperforming ACV (70%) and FMAU (85%) .
- Herpetic Keratitis (Rabbit Model) : FEAU and ACV reduced corneal pathology comparably, but neither shortened viral shedding or ganglionic latency .
Pharmacokinetics and Metabolism
FEAU’s metabolic stability and low plasma protein binding enhance its half-life (t₁/₂ = 4–6 hours in rodents) . In contrast, FIAC is rapidly deaminated to FIAU, which undergoes deiodination, generating toxic metabolites .
Toxicity Profile
Biologische Aktivität
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU) is a nucleoside analog with significant antiviral properties, particularly against herpesviruses. This article explores its biological activity, mechanisms of action, research findings, and potential therapeutic applications.
Overview of FEAU
FEAU is a modified nucleoside that incorporates a fluorine atom at the 2' position of the arabinofuranosyl sugar moiety. This modification enhances its antiviral potency compared to other nucleoside analogs. FEAU is primarily recognized for its selective inhibition of herpes simplex virus (HSV) and simian virus infections.
The antiviral activity of FEAU is primarily attributed to its requirement for phosphorylation by viral thymidine kinase (TK). Once phosphorylated, FEAU competes with natural substrates for incorporation into viral DNA, leading to chain termination during viral replication. This mechanism is similar to that of other nucleoside analogs like acyclovir (ACV) but with enhanced potency against certain strains of HSV.
Antiviral Potency
FEAU has demonstrated remarkable efficacy in vitro against various herpesviruses:
- Herpes Simplex Virus Type 1 (HSV-1) : FEAU exhibits comparable potency to ACV, with an effective concentration (EC50) significantly lower than conventional antiviral drugs .
- Herpes Simplex Virus Type 2 (HSV-2) : Studies indicate that FEAU has up to ten times greater potency than ACV against HSV-2, highlighting its potential as a superior therapeutic option .
Comparative Efficacy
In comparative studies, FEAU was found to be approximately 100 times more potent than conventional antiviral agents in inhibiting viral replication. This was evidenced through plaque reduction assays in Vero cells, where FEAU effectively reduced plaque formation at lower concentrations than ACV and ganciclovir (GCV) .
Case Studies
Several studies have highlighted the clinical relevance of FEAU:
- Case Study on B Virus : A study involving macaque models demonstrated that FEAU was effective against Macacine herpesvirus 1 (B virus), which poses significant risks in zoonotic transmission to humans. The study indicated that FEAU could serve as a potential treatment for advanced B virus infections due to its high potency and selectivity .
- Toxicity Assessment : While other nucleoside analogs have shown toxicity at elevated doses, initial assessments suggest that FEAU does not exhibit cytotoxicity at concentrations up to 10 μM in Vero cell lines, indicating a favorable safety profile for further clinical exploration .
Data Summary
| Parameter | FEAU | Acyclovir (ACV) | Ganciclovir (GCV) |
|---|---|---|---|
| EC50 against HSV-1 | Low | Moderate | Moderate |
| EC50 against HSV-2 | Very Low | High | Moderate |
| Cytotoxicity in Vero cells | None up to 10 μM | Present at high doses | Present at high doses |
| Mechanism | TK-dependent | TK-dependent | TK-dependent |
Potential Therapeutic Applications
Given its potent antiviral activity and favorable safety profile, FEAU is being investigated for several therapeutic applications:
- Treatment of Herpes Simplex Infections : Its high efficacy against both HSV-1 and HSV-2 positions it as a promising candidate for treating herpes infections.
- Zoonotic Virus Management : Its effectiveness against B virus suggests potential use in managing zoonotic herpesvirus infections in primate handlers and researchers.
- Future Research Directions : Ongoing studies aim to explore the full spectrum of antiviral activity of FEAU against other viruses and its potential use in combination therapies.
Q & A
What are the optimal synthetic routes for producing FEAU with high β-anomer selectivity?
Basic Research Question
FEAU synthesis involves coupling 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide with 2,4-bis(trimethylsilyl)-5-ethyluracil. The reaction favors the β-anomer (17:1 β/α ratio) under TMSOTf catalysis, achieving 67% isolated yield after deprotection with sodium methoxide. Key steps include silylation of the uracil base to enhance nucleophilicity and benzoyl protection of the sugar to prevent side reactions .
How does FEAU compare to structurally related nucleosides (e.g., FMAU, FIAU) in terms of antiviral potency and cytotoxicity?
Basic Research Question
FEAU exhibits comparable anti-HSV-1/2 activity (ED50 = 0.16–0.69 µM) to FMAU and FIAU but significantly lower cytotoxicity (ID50 > 100 µM vs. ID50 ≈ 10–50 µM for FIAC). This selectivity arises from its preferential phosphorylation by HSV thymidine kinase (TK) over cellular TK, minimizing host DNA incorporation .
What methodologies are used to assess FEAU’s metabolic stability and phosphorylation kinetics?
Advanced Research Question
In vitro assays using HSV-1/2 TK-expressing cells quantify phosphorylation rates via LC-MS/MS. For in vivo stability, plasma pharmacokinetics are analyzed using validated LC-MS/MS methods with a lower quantification limit of 0.5 ng/mL. Metabolite identification (e.g., 5-ethyluracil) is performed via HPLC coupled with radiometric detection .
What are the conflicting results in FEAU’s efficacy across different in vivo infection models?
Advanced Research Question
In systemic mouse encephalitis models, FEAU’s efficacy matches acyclovir (ACV), reducing mortality by 80%. However, in guinea pig cutaneous HSV models, FEAU outperforms ACV, likely due to prolonged tissue retention and reduced deactivation by dermal enzymes. These discrepancies highlight model-specific metabolic and pharmacokinetic variables requiring controlled cross-study validation .
How is FEAU utilized in PET imaging to monitor HSV-TK reporter gene expression?
Advanced Research Question
[<sup>18</sup>F]-FEAU serves as a PET tracer for HSV-TK activity. After intravenous administration, its uptake correlates with TK expression in tumors (e.g., breast cancer models). Comparative studies show [<sup>18</sup>F]-FEAU has higher specificity than [<sup>18</sup>F]-FIAU due to reduced nonspecific binding. Imaging protocols involve dynamic PET scans over 60–90 minutes post-injection, with SUV ratios >2.0 indicating significant TK activity .
What enzymatic factors influence FEAU’s therapeutic efficacy in nucleoside analog-resistant tumors?
Advanced Research Question
Resistance mechanisms involve downregulation of deoxycytidine kinase (dCK) or upregulation of cytidine deaminase (CDA). PET tracers like [<sup>18</sup>F]-FAC and l-[<sup>18</sup>F]-FMAC stratify tumors by dCK/CDA activity. Tumors with high dCK/low CDA show 18-fold greater sensitivity to gemcitabine, while high CDA necessitates alternative prodrugs (e.g., clofarabine) .
How does the 5-ethyl substituent in FEAU affect its antiviral spectrum compared to 5-iodo or 5-methyl analogs?
Basic Research Question
The 5-ethyl group enhances lipid solubility, improving blood-brain barrier penetration for encephalitis applications. Unlike 5-iodo (FIAU), it avoids radioisotope-related toxicity, and compared to 5-methyl (FMAU), it reduces off-target incorporation into mitochondrial DNA, lowering hepatotoxicity risks .
What quality control measures are critical in radiosynthesizing [<sup>18</sup>F]-FEAU for clinical PET?
Advanced Research Question
Automated synthesis modules (e.g., ELIXYS) ensure reproducibility. Critical QC parameters include:
- Radiochemical purity (>95% via radio-HPLC)
- Molar activity (>50 GBq/µmol)
- Endotoxin levels (<0.5 EU/mL).
Anomer separation is achieved using reverse-phase HPLC (C18 column, 10% ethanol/water) .
Why does FEAU show species-specific variability in antiviral activity?
Advanced Research Question
Divergent TK substrate specificity across species impacts FEAU activation. For example, murine TK phosphorylates FEAU 10-fold less efficiently than human TK, necessitating humanized mouse models for preclinical trials. Biochemical assays using recombinant TK isoforms quantify phosphorylation kinetics (Km ≈ 2.5 µM for HSV-1 TK) .
How can conflicting in vitro vs. in vivo cytotoxicity data for FEAU be resolved?
Advanced Research Question
In vitro cytotoxicity assays (e.g., MTT) may underestimate in vivo tolerability due to:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
